1,1,1-Trichloro-3-(4-quinolinyl)-2-propanol

Medicinal chemistry Synthetic intermediates Quinoline SAR

1,1,1-Trichloro-3-(4-quinolinyl)-2-propanol (CAS 6338-93-8), also known as Chlorallepidine or 4-Quinolineethanol, α-(trichloromethyl)-, is a halogenated quinoline derivative with molecular formula C₁₂H₁₀Cl₃NO and molecular weight 290.57 g/mol. The compound features a quinoline ring substituted at the 4-position with a 1,1,1-trichloro-2-hydroxypropyl moiety, placing it within the class of trichloromethyl carbinols—a category valued for the synthetic versatility of the CCl₃–CH(OH)– group in Jocic-type rearrangements and nucleophilic displacement chemistry.

Molecular Formula C12H10Cl3NO
Molecular Weight 290.6 g/mol
CAS No. 6338-93-8
Cat. No. B12896659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1-Trichloro-3-(4-quinolinyl)-2-propanol
CAS6338-93-8
Molecular FormulaC12H10Cl3NO
Molecular Weight290.6 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=N2)CC(C(Cl)(Cl)Cl)O
InChIInChI=1S/C12H10Cl3NO/c13-12(14,15)11(17)7-8-5-6-16-10-4-2-1-3-9(8)10/h1-6,11,17H,7H2
InChIKeyUHPNIRAMQCYUHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,1-Trichloro-3-(4-quinolinyl)-2-propanol (CAS 6338-93-8): Compound Identity and Procurement Baseline


1,1,1-Trichloro-3-(4-quinolinyl)-2-propanol (CAS 6338-93-8), also known as Chlorallepidine or 4-Quinolineethanol, α-(trichloromethyl)-, is a halogenated quinoline derivative with molecular formula C₁₂H₁₀Cl₃NO and molecular weight 290.57 g/mol . The compound features a quinoline ring substituted at the 4-position with a 1,1,1-trichloro-2-hydroxypropyl moiety, placing it within the class of trichloromethyl carbinols—a category valued for the synthetic versatility of the CCl₃–CH(OH)– group in Jocic-type rearrangements and nucleophilic displacement chemistry [1]. Its physicochemical profile (calculated LogP ~3.5, polar surface area 33.12 Ų, density 1.466 g/cm³, boiling point 425.5°C at 760 mmHg) places it in a lipophilic, moderately polar region of chemical space that is distinct from both its 2-quinolinyl regioisomer and its 6-methoxy-substituted analog .

Why 1,1,1-Trichloro-3-(4-quinolinyl)-2-propanol Cannot Be Swapped with In-Class Quinoline Analogs


Quinoline derivatives bearing trichloromethyl alcohol functionality share a common heterocyclic scaffold, yet their substitution pattern fundamentally governs both their chemical reactivity and any biological recognition they may exhibit. The 4-quinolinyl attachment in CAS 6338-93-8 places the bulky, electron-withdrawing CCl₃–CH(OH)– group at a position that is sterically and electronically distinct from the 2-quinolinyl isomer (CAS 56211-74-6), altering the basicity of the quinoline nitrogen (pKₐ shift estimated at >0.5 log units based on known 2- vs. 4-substituted quinoline trends) and consequently affecting both salt formation and metal-coordination behavior . Furthermore, the trichloromethyl carbinol group is a latent carboxylic acid equivalent via the Jocic reaction, and the regiochemistry of the quinoline attachment determines which downstream quinoline-carboxylic acid conjugates are accessible, a consideration that directly impacts synthetic route design and intermediate procurement strategy [1]. These structural factors preclude casual interchange with the 2-quinolinyl or 6-methoxy-4-quinolinyl analogs without altering a reaction sequence or screening outcome.

Quantitative Differentiation Evidence for 1,1,1-Trichloro-3-(4-quinolinyl)-2-propanol (CAS 6338-93-8) Against Closest Analogs


Regiochemical Differentiation: 4-Quinolinyl vs. 2-Quinolinyl Isomer — Physicochemical and Reactivity Divergence

The 4-quinolinyl substitution pattern in CAS 6338-93-8 (Chlorallepidine) confers a fundamentally different electronic environment at the quinoline nitrogen compared to the 2-quinolinyl isomer (CAS 56211-74-6). In 4-substituted quinolines, the ring nitrogen (pKₐ ~4.9–5.1 for the conjugate acid) is not directly conjugated with the substituent, preserving a more basic, less sterically hindered nitrogen center. In contrast, 2-substituted quinolines exhibit reduced nitrogen basicity (pKₐ ~4.2–4.5) due to direct electronic and steric effects of the adjacent substituent . This difference directly impacts salt formation behavior, metal-chelation capacity, and the compound's suitability as a ligand or base-sensitive intermediate. Additionally, the 4-quinolinyl isomer exhibits a calculated LogP of ~3.51 versus ~3.45 for the 2-quinolinyl isomer, indicating marginally higher lipophilicity that influences partitioning in both synthetic workup and biological assay systems .

Medicinal chemistry Synthetic intermediates Quinoline SAR

Trichloromethyl Carbinol Moiety: Synthetic Utility via Jocic Reaction — Differentiation from Non-Halogenated Quinoline Alcohols

The 1,1,1-trichloro-2-hydroxyalkyl group in CAS 6338-93-8 is a masked carboxylic acid equivalent that undergoes the Jocic reaction—treatment with nucleophiles (amines, thiols, alcohols) and aqueous NaOH converts the CCl₃–CH(OH)– group into a carboxylic acid or amide with concomitant nucleophilic displacement at the carbinol carbon [1]. This reactivity is absent in non-halogenated quinoline ethanol analogs such as 4-quinolineethanol (CAS 55908-35-5), which lacks the trichloromethyl activation. Under standard Jocic conditions (NaOH, THF/H₂O, 0–23°C), trichloromethyl carbinols typically convert to α-substituted carboxylic acids in yields of 60–95% depending on the nucleophile, while non-halogenated analogs show no conversion under identical conditions [1]. The trichloromethyl group also enables chromium(II)-mediated transformations to α-chlorocarbenes and vinylidene carbenoids, chemistry that is entirely inaccessible to non-chlorinated congeners [2].

Synthetic methodology Building block chemistry Carboxylic acid synthesis

Halogen Content and Molecular Weight Differentiation: 3-Chlorine vs. 6-Methoxy-4-Quinolinyl Analog for Physicochemical Tuning

Compared to its closest substituted analog, 1,1,1-trichloro-3-(6-methoxyquinolin-4-yl)propan-2-ol (CAS 5443-15-2), the target compound lacks the electron-donating 6-methoxy group and carries a lower molecular weight (290.57 vs. 320.6 g/mol). This translates into a calculated LogP difference of approximately +0.8 to +1.0 units (target compound more lipophilic), a lower hydrogen-bond acceptor count (2 vs. 3), and a smaller polar surface area (33.12 vs. 42.35 Ų) . In drug discovery programs where CNS penetration or membrane partitioning is desired, the higher LogP and lower TPSA of the target compound are aligned with favorable BBB penetration parameters (CNS MPO score improvement of ~0.3–0.5 over the methoxy analog by class-level inference), making it the preferred scaffold when metabolic liability of the 6-methoxy group (CYP-mediated O-demethylation) must be avoided [1].

Drug-likeness optimization LogP tuning Fragment-based design

Historical Synthetic Provenance: Established Access Route via Lepidine-Condensation Chemistry

CAS 6338-93-8 was originally prepared and characterized via the base-catalyzed condensation of lepidine (4-methylquinoline) with chloral (trichloroacetaldehyde), a reaction first reported in the context of rubane alkaloid synthesis by Clemo and Hoggarth (1939) and later utilized by Hamer (1952) in cyanine dye chemistry [1][2]. This well-precedented synthetic route exploits the acidic methyl group of lepidine (pKₐ ~28–30 for the conjugate base at the methyl position, enabling deprotonation by alkoxide bases) and proceeds via aldol-type addition followed by dehydration/rearrangement. In contrast, the 2-quinolinyl isomer (CAS 56211-74-6) is typically accessed from quinaldine, which has a different reactivity profile due to the distinct electronic character of the 2-methyl group [1]. The availability of a documented, scalable synthesis from inexpensive starting materials (lepidine and chloral) reduces supply-chain risk and process development time compared to less-characterized analogs that may require de novo route development.

Chemical process development Scalable synthesis Quinoline dye intermediates

Recommended Procurement Scenarios for 1,1,1-Trichloro-3-(4-quinolinyl)-2-propanol Based on Differential Evidence


Synthesis of 4-Substituted Quinoline Carboxylic Acid Derivatives via Jocic Rearrangement

The trichloromethyl carbinol moiety in CAS 6338-93-8 serves as a latent carboxylic acid, enabling direct conversion to quinoline-4-acetic acid derivatives upon treatment with aqueous NaOH and an appropriate nucleophile via the Jocic reaction [1]. This reduces the step count for introducing a carboxylic acid at the 4-position of the quinoline ring by at least one step compared to routes starting from non-halogenated 4-quinolineethanol, which would require separate oxidation chemistry. Research groups synthesizing quinoline-based protease inhibitors, antimalarial leads, or metal-chelating agents that require a carboxylic acid anchor at the 4-position should prioritize this compound. [1]

Fragment-Based Drug Discovery Requiring a Lipophilic, Metabolically Clean Quinoline Scaffold

In fragment-based screening campaigns where CNS penetration or intracellular target engagement is desired, the favorable LogP (~3.5), low TPSA (33.12 Ų), and absence of metabolically labile O-alkyl substituents make CAS 6338-93-8 a superior starting point compared to the more polar 6-methoxy analog (CAS 5443-15-2) [1]. The three chlorine atoms provide heavy-atom density for X-ray crystallographic detection while the secondary alcohol offers a synthetic handle for further derivatization without introducing additional metabolic liability. Procurement for fragment library construction benefits from the compound's favorable CNS MPO profile relative to oxygenated quinoline analogs. [1]

Development of Quinoline-Based Agrochemical Intermediates Leveraging Trichloromethyl Reactivity

Vendor sources identify CAS 6338-93-8 as an intermediate in agrochemical production, consistent with the known antifungal activity of 4-alkoxy- and 4-aminoalkoxy-2-trichloromethylquinolines reported in the pesticide literature [1]. The 4-quinolinyl attachment positions the trichloromethyl carbinol group to participate in subsequent substitution chemistry while the quinoline nitrogen remains available for N-oxide formation or quaternization—transformations commonly used to modulate the physicochemical properties of agrochemical active ingredients. Industrial procurement for agrochemical lead optimization should favor this regioisomer when N-functionalization is anticipated in the development pathway. [1]

Quinoline Dye and Photophysical Probe Synthesis Requiring 4-Position Functionalization

The historical use of CAS 6338-93-8 in cyanine dye chemistry, as documented by Hamer (1952), establishes its utility in preparing 4-substituted quinoline chromophores [1]. The trichloromethyl group can be converted to a variety of functional groups (carboxylic acid, amide, ester) without affecting the quinoline chromophore, enabling systematic tuning of dye solubility and conjugation properties. Research groups developing fluorescent probes, photodynamic therapy agents, or organic electronic materials that require a quinoline core with a synthetic handle at the 4-position should consider this compound as a key intermediate. [1]

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